Cas no 70806-55-2 (trans-Tranilast)

trans-Tranilast 化学的及び物理的性質

名前と識別子

-

- trans-Tranilast

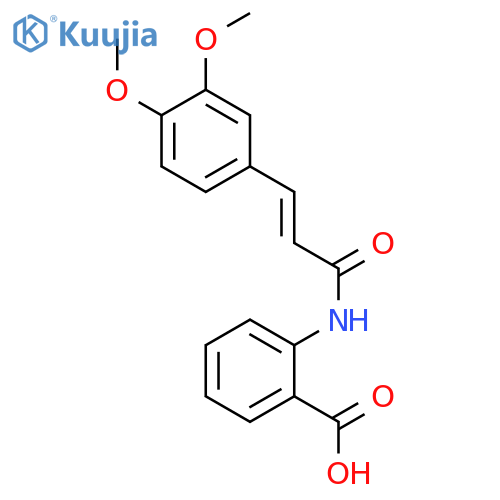

- 2-{[(2E)-3-(3,4-Dimethoxyphenyl)-2-propenoyl]amino}benzoic acid

- (3',4'-dimethoxycinnamoyl)-anthranilic acid

- (3.4-Dimethoxy-benzal)-anthranilsaeure

- (3.4-Dimethoxy-benzyliden)-anthranilsaeure

- (E)-2-{[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino}benzoic acid

- 2-(3,4-dimethoxycinnamoylamino)benzoic acid

- 2-(3.4-Dimethoxy-benzalamino)-benzoesae

- AC1L86AG

- N-(3,4-dimethoxybenzylidene)anthranilic acid

- NSC405414

- N-veratryliden-anthranilic acid

- tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid)

- N-5'

- AB00382987-19

- NCGC00261878-01

- 53902-17-3

- SMR000058373

- NCGC00021458-04

- HMS3648A16

- AB00382987_21

- NC00171

- MK 341;SB 252218

- N-(3 ,4 -dimethoxycinnamoyl)anthranilic acid

- N-(3,4-Dimethoxycinnamoyl)anthranilic acid

- 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino] benzoic acid

- SDCCGSBI-0051160.P004

- NCGC00018185-06

- DTXCID403693

- NSC 758970

- Tranilast (trans-)

- Q27164069

- BD164491

- HMS2094I21

- AB00382987-18

- 2-{[(2e)-3-(3,4-Dimethoxyphenyl)prop-2-Enoyl]amino}benzoic Acid

- HSCI1_000076

- SR-01000003092-2

- MLS006010043

- MLS001065902

- AMY14167

- Rizaben

- D27

- Tranilastum [INN-Latin]

- n-(3',4'-dimethoxycinnamoyl) anthranilic acid

- AC-940

- Q2325594

- 53902-12-8

- GTPL6326

- BCP06359

- KS-1193

- s5871

- BDBM21613

- Rizaben (TN)

- NCGC00018185-10

- HMS3713J04

- 2-({(2E)-3-[3,4-bis(methyloxy)phenyl]prop-2-enoyl}amino)benzoic acid

- AC-35254

- HMS3263P07

- Benzoic acid, 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino]-

- HMS3412G17

- Tranilastum

- SB 252218

- 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid

- SPECTRUM1505333

- HMS2230F18

- NCGC00018185-08

- SCHEMBL29875

- 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]benzoic Acid

- tranilast

- TRANILAST [INN]

- BSPBio_003561

- MK 341

- AKOS002841076

- NCGC00018185-23

- HVF50SMY6E

- TRANILAST [MART.]

- HB1201

- (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid

- Tox21_110836

- MFCD00864787

- Pharmakon1600-01505333

- A923780

- 2-[[3-(3,4-dimethoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid

- SR-01000003092-9

- NCGC00018185-09

- CHEBI:92320

- A829819

- SW197551-3

- NSC-758970

- DTXSID7023693

- tranilast; 2-[[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]amino] benzoic acid

- BCP15888

- 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enamido]benzoic acid

- NSC758970

- BRD-K17849083-001-02-2

- HY-B0195

- 2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid

- MLS002207030

- MLS001424045

- SB-252218

- 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid

- TRANILAST [MI]

- SR-01000003092

- S1439

- Tranilast, >=98% (HPLC), powder

- Q-201849

- Lopac0_001193

- DB07615

- UNII-HVF50SMY6E

- Tox21_501193

- SBI-0051160.P003

- Tranilast [USAN:INN:JAN]

- Tranpro

- 70806-55-2

- CHEMBL415324

- MK-341

- 2-((3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl)amino)benzoic acid

- CHEBI:77572

- N-(3',4'-dimethoxycinnamoyl)anthranilic acid

- HMS2089L07

- NU-3450

- (2-Phenylthiazol-5-yl)methylamine

- CAS-53902-12-8

- SR-01000003092-4

- Opera_ID_1657

- BENZOIC ACID, 2-((3-(3,4-DIMETHOXYPHENYL)-1-OXO-2-PROPENYL)AMINO)-

- NCGC00021458-07

- Anthranilic acid, N-(3,4-dimethoxycinnamoyl)-

- MLS000759509

- TRANILAST [JAN]

- SR-01000003092-16

- (E)-2-[[3-(3,4-Dimethoxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid

- NCGC00021458-05

- NS00068062

- NCGC00018185-26

- NCGC00018185-04

- 2-(3,4-Dimethoxy-trans-cinnamoylamino)benzoic acid

- NCGC00018185-20

- BRD-K17849083-001-03-0

- Tranilast (JP17/USAN/INN)

- EU-0101193

- SB252218

- MLS001077269

- MLS000028468

- LP01193

- D02027

- CCG-39992

- TRANILAST [USAN]

- 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

- Tranilast- Bio-X

- Tranilast (SB 252218)

- Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propenyl]amino]-

- HMS2051F05

- 2-[3-(3,4-Dimethoxyphenyl)-acryloylamino]-benzoic acid

- TRANILAST [WHO-DD]

- NCGC00018185-05

- BRD-K19533706-001-01-9

- T 0318

- Tranilast trans-

- HMS3676G17

- trans-MK-341

- trans-SB 252218

- Tranilast (SB 252218)?

- G60930

- BRD-K17849083-001-30-3

- BRD-K17849083-001-31-1

- BRD-K17849083-001-29-5

- DA-68308

- BRD-K17849083-001-32-9

-

- MDL: MFCD00864787

- インチ: InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+

- InChIKey: NZHGWWWHIYHZNX-CSKARUKUSA-N

- ほほえんだ: O=C(O)C1=CC=CC=C1NC(/C=C/C2=CC(OC)=C(OC)C=C2)=O

計算された属性

- せいみつぶんしりょう: 327.110673g/mol

- ひょうめんでんか: 0

- XLogP3: 3.2

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 回転可能化学結合数: 6

- どういたいしつりょう: 327.110673g/mol

- 単一同位体質量: 327.110673g/mol

- 水素結合トポロジー分子極性表面積: 84.9Ų

- 重原子数: 24

- 複雑さ: 464

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- ゆうかいてん: No data available

- ふってん: 585.5±50.0 °C at 760 mmHg

- フラッシュポイント: 307.9±30.1 °C

- ようかいど: 生物体外In Vitro:DMSO溶解度≥ 42 mg/mL(128.31 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.

trans-Tranilast セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

trans-Tranilast 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2270-5mg |

Trans-Tranilast |

70806-55-2 | 99.67% | 5mg |

¥ 469 | 2023-09-07 | |

| DC Chemicals | DC8295-1 g |

trans-Tranilast |

70806-55-2 | >98% | 1g |

$900.0 | 2022-02-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59880-100mg |

Tranilast trans- |

70806-55-2 | 98% | 100mg |

¥0.00 | 2023-09-07 | |

| Ambeed | A941193-5g |

(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)benzoic acid |

70806-55-2 | 99% | 5g |

$337.0 | 2025-02-22 | |

| eNovation Chemicals LLC | D509201-25mg |

2-((E)-3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid |

70806-55-2 | >98% | 25mg |

$325 | 2022-10-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55740-250mg |

Tranilast (trans-) |

70806-55-2 | 98% | 250mg |

¥325.0 | 2023-09-06 | |

| DC Chemicals | DC8295-250 mg |

trans-Tranilast |

70806-55-2 | >98% | 250mg |

$500.0 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55740-100mg |

Tranilast (trans-) |

70806-55-2 | 98% | 100mg |

¥218.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1291191-1g |

trans-Tranilast |

70806-55-2 | 98% | 1g |

$170 | 2024-06-06 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2270-1 mL * 10 mM (in DMSO) |

Trans-Tranilast |

70806-55-2 | 98.00% | 1 mL * 10 mM (in DMSO) |

¥533.00 | 2022-02-28 |

trans-Tranilast 関連文献

-

Daniele Lo Re,Diego Montagner,Dina Tolan,Claudio Di Sanza,Mar Iglesias,Alexandre Calon,E. Giralt Chem. Commun. 2018 54 8324

-

Peter T. A. Galek,László Fábián,Frank H. Allen CrystEngComm 2010 12 2091

-

3. Different photodimerization behaviour of tranilast in α-, β- and γ-cyclodextrin complexes: cavity-size and stoichiometry dependenceTadanobu Utsuki,Fumitoshi Hirayama,Kaneto Uekama J. Chem. Soc. Perkin Trans. 2 1993 109

-

Zhangsong Peng,Qiang Chang,Xilong Liu,Danni Chen,Feng Lu,Xihang Chen RSC Adv. 2023 13 9195

-

Jitang Chen,Si Li,Xin Liu,Sha Liu,Chen Xiao,Zhijie Zhang,Shiyou Li,Zifu Li,Xiangliang Yang Nanoscale 2021 13 9989

-

Chen Han,Xunlin Li,Tangjun Zhou,Chen Chen,Kai Zhang,Shengbing Yang,Xin Wang,Haijun Tian,Changqing Zhao,Jie Zhao J. Mater. Chem. B 2019 7 3075

-

Daniele Lo Re,Diego Montagner,Dina Tolan,Claudio Di Sanza,Mar Iglesias,Alexandre Calon,E. Giralt Chem. Commun. 2018 54 8324

-

8. Stoichiometry-dependent photodimerization of tranilast in a γ-cyclodextrin inclusion complexFumitoshi Hirayama,Tadanobu Utsuki,Kaneto Uekama J. Chem. Soc. Chem. Commun. 1991 887

-

Diaa Dagher,Heba Elmansi,Jenny Jeehan Nasr,Nahed El-Enany RSC Adv. 2022 12 22044

trans-Tranilastに関する追加情報

Research Briefing on trans-Tranilast (CAS 70806-55-2): Recent Advances and Therapeutic Potential

trans-Tranilast (CAS 70806-55-2), a derivative of the anti-allergic drug Tranilast, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, known for its anti-inflammatory, anti-fibrotic, and potential anti-cancer properties, is being extensively studied for its therapeutic applications. Recent studies have focused on its molecular mechanisms, pharmacokinetics, and novel formulations to enhance its efficacy and bioavailability.

One of the key areas of research involves the role of trans-Tranilast in modulating TGF-β signaling pathways, which are critical in fibrosis and cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that trans-Tranilast effectively inhibits TGF-β-induced epithelial-mesenchymal transition (EMT) in vitro, suggesting its potential as a therapeutic agent for fibrotic diseases and metastatic cancers. The study utilized advanced molecular docking techniques to elucidate the binding interactions between trans-Tranilast and TGF-β receptors.

Another significant development is the exploration of trans-Tranilast in combination therapies. Recent preclinical trials have shown that when combined with immune checkpoint inhibitors, trans-Tranilast enhances anti-tumor immune responses by reducing immunosuppressive cytokine levels. This synergistic effect was highlighted in a 2024 Nature Communications article, which reported improved survival rates in murine models of melanoma and lung cancer.

Pharmacokinetic studies have also advanced, with researchers developing nanoformulations of trans-Tranilast to overcome its low aqueous solubility. A 2023 study in the International Journal of Pharmaceutics described a liposomal encapsulation method that significantly improved the drug's bioavailability and targeted delivery to fibrotic tissues. This innovation could pave the way for more effective clinical applications.

Despite these promising findings, challenges remain, particularly in optimizing dosing regimens and minimizing off-target effects. Ongoing clinical trials (e.g., NCT05212337) are evaluating the safety and efficacy of trans-Tranilast in patients with idiopathic pulmonary fibrosis, with preliminary results expected in late 2024. These trials will be crucial in determining the compound's translational potential.

In conclusion, trans-Tranilast (CAS 70806-55-2) represents a multifaceted therapeutic candidate with applications spanning fibrosis, oncology, and immunology. Recent research underscores its mechanistic versatility and formulation advancements, though further clinical validation is needed. This briefing highlights the compound's evolving role in precision medicine and its potential to address unmet medical needs.

70806-55-2 (trans-Tranilast) 関連製品

- 50-86-2(N-Acetyl-4-aminosalicylic Acid)

- 91920-58-0(cis-Tranilast)

- 3689-20-1(Naphtholas-lt)

- 53902-12-8(tranilast)

- 394-27-4(2-Acetamido-4-fluorobenzoic acid)

- 53902-17-3(Benzoic acid,2-[[3-(3-methoxy-4-propoxyphenyl)-1-oxo-2-propen-1-yl]amino]-)

- 59-06-3(Ethopabate)

- 3177-80-8(2-Amino-3-methoxybenzoic acid)

- 94-62-2(Piperine)

- 556-08-1(4-Acetamidobenzoic acid)